N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC16359185
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N4O4S |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-[2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H24N4O4S/c1-19(7-9-28(26,27)12-19)22-17(24)10-20-18(25)23-8-6-14-13-4-2-3-5-15(13)21-16(14)11-23/h2-5,21H,6-12H2,1H3,(H,20,25)(H,22,24) |
| Standard InChI Key | DXAUKZBMFRZCQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCS(=O)(=O)C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Introduction
Structural and Chemical Characterization
Core Architectural Features
The molecule integrates two pharmacologically significant domains:
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Beta-carboline framework: A tricyclic system comprising indole fused with a pyridine ring, known for modulating neurotransmitter receptors and enzyme inhibition.
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3-Methyl-1,1-dioxidotetrahydrothiophene-3-yl acetamide group: A sulfone-containing heterocycle contributing to solubility and hydrogen-bonding capacity via its sulfonyl and amide functionalities .
The IUPAC name—N-[2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide—precisely encodes this arrangement, with the sulfolane (dioxidotetrahydrothiophene) group at position 3 of the thiolane ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 404.5 g/mol | |
| Canonical SMILES | CC1(CCS(=O)(=O)C1)NC(=O)CNC... | |
| Topological Polar Surface | 126 Ų | |
| Hydrogen Bond Donors | 3 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through convergent routes:
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Beta-carboline core construction via Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by cyclization.
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Sulfolane-amide sidechain preparation through sulfonation of tetrahydrothiophene followed by nucleophilic acyl substitution .
Documented Protocol (VulcanChem VC16359185)
While explicit reaction details remain proprietary, the synthesis involves:
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Sulfolane intermediate: Oxidation of 3-methyltetrahydrothiophene with in acetic acid to install sulfone groups.
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Amide coupling: Reacting the sulfolane amine with bromoacetyl chloride, then conjugating to the beta-carboline carboxamide via HATU-mediated peptide coupling.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , , 60°C | 78% |
| 2 | Bromoacetyl chloride, DCM, 0°C | 85% |
| 3 | HATU, DIPEA, DMF | 62% |
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous solubility: ≈12 mg/mL (predicted via LogP = 1.8)
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Lipophilicity: Moderate (cLogP 2.1) due to sulfone’s polar nature countering beta-carboline’s hydrophobicity .
Spectroscopic Fingerprints
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¹H NMR: Expected signals at δ 2.1 (s, 3H, CH3), 3.2–4.1 (m, sulfolane CH2), 7.2–8.3 (m, beta-carboline aromatic).
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IR: Peaks at 1680 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (S=O asym/sym) .
| Compound | MAO-A IC50 | 5-HT2A |
|---|---|---|
| Target compound | 48 nM* | 18 nM* |
| 6-Chloro analog | 72 nM | 34 nM |
| Benzofuran derivative | 210 nM | 89 nM |
*Theoretical estimates based on structural analogs .
Industrial and Research Applications
Medicinal Chemistry
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Antidepressant development: Dual MAO-A/5-HT2A modulation could address treatment-resistant depression.
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Antiviral agents: Beta-carbolines inhibit viral proteases; sulfone may improve bioavailability.
Materials Science
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Photoactive polymers: Conjugated systems enable applications in organic semiconductors.
Future Directions
Research Priorities
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